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Compound of Interest

Compound Name: 3-Phenylpropiolonitrile

Cat. No.: B1195722

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
phenylpropiolonitrile (also known as 3-phenyl-2-propynenitrile), a valuable organic building
block. The information presented herein is intended for researchers, scientists, and
professionals in drug development and materials science to facilitate the identification,
characterization, and quality control of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 3-phenylpropiolonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. The *H and 33C NMR spectra of 3-phenylpropiolonitrile provide distinct signals
corresponding to the aromatic and alkynyl moieties.

Table 1: *H NMR Data for 3-Phenylpropiolonitrile
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
2H (ortho-aromatic
7.60-7.61 Doublet / d 72-74
protons)
] 1H (para-aromatic
7.53 Triplet / t 75-7.6
proton)
] 2H (meta-aromatic
7.41 Triplet / t 72-74
protons)
Solvent: CDCls,
Spectrometer
Frequency: 400-500
MHZz[1][2]
Table 2: 13C NMR Data for 3-Phenylpropiolonitrile
Chemical Shift (6, ppm) Assighment
133.5, 133.4, 133.3 Aromatic CH (ortho)
131.9,131.8 Aromatic CH (para)
128.9, 128.8, 128.7 Aromatic CH (meta)
117.6,117.4 Aromatic C (ipso)
105.5, 105.3 Nitrile Carbon (C=N)
83.0, 82.9 Alkynyl Carbon (Ph-C=)
63.1, 62.9 Alkynyl Carbon (=C-C=N)
Solvent: CDCIs, Spectrometer Frequency: 100-
125 MHz[1][2]
Infrared (IR) Spectroscopy
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The IR spectrum of 3-phenylpropiolonitrile is characterized by sharp, intense absorption
bands corresponding to the triple bonds of the nitrile and alkyne groups. A detailed vibrational
analysis has been conducted, providing assignments for numerous fundamental bands.[3][4][5]

Table 3: Infrared (IR) Spectroscopy Data for 3-Phenylpropiolonitrile

Peak (cm?) Assighment

2272 C=N stretch

~3060 Aromatic C-H stretch

~1595 Aromatic C=C stretch

~1490 Aromatic C=C stretch

~1445 Aromatic C=C stretch

~1175 In-plane aromatic C-H bend

~1070 In-plane aromatic C-H bend

~1025 In-plane aromatic C-H bend

~920 Out-of-plane aromatic C-H bend

760 Out-of-plane aromatic C-H bend
(monosubstituted)

690 Out-of-plane aromatic C-H bend

(monosubstituted)

Data obtained from gas-phase and condensed-

phase measurements.[1][3][5]

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of 3-
phenylpropiolonitrile.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1195722?utm_src=pdf-body
https://www.researchgate.net/publication/349480552_A_rotational_and_vibrational_investigation_of_phenylpropiolonitrile_C6H5C3N
https://arxiv.org/abs/2101.11534
https://arxiv.org/pdf/2101.11534
https://www.benchchem.com/product/b1195722?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=V75P0146
https://www.researchgate.net/publication/349480552_A_rotational_and_vibrational_investigation_of_phenylpropiolonitrile_C6H5C3N
https://arxiv.org/pdf/2101.11534
https://www.benchchem.com/product/b1195722?utm_src=pdf-body
https://www.benchchem.com/product/b1195722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value
Molecular Formula CoHsN
Calculated Mass 127.0422
Found Mass 127.0417

lonization Mode: Not specified, likely Electron

lonization (EI) or Electrospray lonization (ESI).

[1]

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data
for aromatic nitriles like 3-phenylpropiolonitrile.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7
mL of CDCIs) in a standard 5 mm NMR tube.[6]

* 'H NMR Spectroscopy: A one-dimensional proton NMR spectrum is recorded on a 400 MHz
or higher field spectrometer.[7] Key parameters include a spectral width of approximately 12
ppm, a sufficient number of scans (e.g., 16-64) for adequate signal-to-noise ratio, and a
relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak
(e.g., CHCIs at 7.26 ppm).

e 13C NMR Spectroscopy: A one-dimensional carbon spectrum is acquired with proton
decoupling to simplify the spectrum to singlets for each unique carbon.[8] A wider spectral
width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the
13C nucleus, a larger number of scans is typically required. Chemical shifts are referenced to
the solvent peak (e.g., CDCls at 77.0 ppm).[7]

FT-IR Spectroscopy

For liquid or solid samples, a thin film can be prepared between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.[9] Alternatively, a solid sample can be mixed with KBr powder
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and pressed into a pellet. The sample is then placed in the beam path of an FTIR spectrometer.
A background spectrum of the ambient atmosphere (or pure solvent) is recorded and
subtracted from the sample spectrum.[10] The spectrum is typically recorded over a range of
4000 to 400 cm~1 with a resolution of 4 cm=1.[11]

Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like 3-phenylpropiolonitrile, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 pg/mL.
[12]

e Gas Chromatography: A small volume (e.g., 1 pL) of the solution is injected into the GC,
which is equipped with a capillary column (e.g., a 5% phenyl-polymethylsiloxane column).
[13] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50
°C) to a high final temperature (e.g., 300 °C) to separate the components of the sample.[13]

o Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron lonization (El) at a standard energy of 70 eV is commonly used to
generate a characteristic fragmentation pattern and a molecular ion peak, which are used for
structural identification and confirmation of the molecular weight.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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